molecular formula C9H8F5NO B6615639 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine CAS No. 886764-17-6

2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine

Cat. No. B6615639
CAS RN: 886764-17-6
M. Wt: 241.16 g/mol
InChI Key: BLEFJXONLOHTLA-UHFFFAOYSA-N
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Description

The compound “2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine” is an organic molecule that contains a trifluoropropan-1-amine group attached to a difluorophenoxy group. The presence of multiple fluorine atoms suggests that it might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoropropan-1-amine group and a 3,5-difluorophenoxy group. The electronegativity of the fluorine atoms could result in interesting electronic properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amine and ether functional groups, as well as the electronegative fluorine atoms. The amine group might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in high electronegativity and polarity .

Scientific Research Applications

2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine has been used in a variety of scientific research applications. It has been used as a tool for investigating the mechanisms of action of various compounds. It has also been used in studies related to biochemical and physiological effects, as well as in studies related to drug metabolism and pharmacokinetics. In addition, it has been used in studies related to enzyme inhibition and enzyme activation.

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine is currently unavailable . These properties, which impact the bioavailability of the compound, would need to be determined through pharmacokinetic studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine in lab experiments include its high solubility in a variety of solvents, its stability in aqueous solutions, and its low toxicity. Its limitations include its low solubility in some solvents, its potential to form insoluble precipitates, and its potential to react with other compounds.

Future Directions

Potential future directions for the use of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine include its use in drug development, as a tool for investigating the mechanisms of action of various compounds, and its use in studies related to biochemical and physiological effects. Additionally, it may be used in studies related to enzyme inhibition and enzyme activation. It may also be used as a tool for studying drug metabolism and pharmacokinetics. Finally, its potential to interact with proteins and receptors in the body may be further explored.

Synthesis Methods

2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine can be synthesized by a variety of methods. One of the most common methods is the reaction of 3,5-difluorophenol and trifluoromethylchloride in the presence of a base, such as triethylamine. This reaction yields this compound in high yields. Another method involves the reaction of 3,5-difluorophenol and trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. This reaction also yields this compound in high yields.

Safety and Hazards

As with any chemical compound, handling “2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine” would require appropriate safety precautions. The specific hazards would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

properties

IUPAC Name

2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO/c10-5-1-6(11)3-7(2-5)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEFJXONLOHTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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